molecular formula C34H27Cl2N5O2S2 B330768 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE

2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B330768
M. Wt: 672.6 g/mol
InChI Key: DYFKORLGSCKJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound featuring a quinoline backbone with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thienyl intermediates, followed by their coupling through amide bond formation. Common reagents used include thionyl chloride for chlorination and various amines for amide formation. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur at the quinoline or thienyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride
  • 2-(5-chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride

Uniqueness

Compared to similar compounds, 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

Molecular Formula

C34H27Cl2N5O2S2

Molecular Weight

672.6 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[2-[4-[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]piperazin-1-yl]ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C34H27Cl2N5O2S2/c35-31-11-9-29(44-31)27-19-23(21-5-1-3-7-25(21)38-27)33(42)37-13-14-40-15-17-41(18-16-40)34(43)24-20-28(30-10-12-32(36)45-30)39-26-8-4-2-6-22(24)26/h1-12,19-20H,13-18H2,(H,37,42)

InChI Key

DYFKORLGSCKJFJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl

Origin of Product

United States

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